N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946224-44-8
VCID: VC11928496
InChI: InChI=1S/C20H16ClFN2O2/c1-13-17(21)3-2-4-18(13)23-20(26)15-7-10-19(25)24(12-15)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,23,26)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Molecular Formula: C20H16ClFN2O2
Molecular Weight: 370.8 g/mol

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946224-44-8

Cat. No.: VC11928496

Molecular Formula: C20H16ClFN2O2

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 946224-44-8

Specification

CAS No. 946224-44-8
Molecular Formula C20H16ClFN2O2
Molecular Weight 370.8 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H16ClFN2O2/c1-13-17(21)3-2-4-18(13)23-20(26)15-7-10-19(25)24(12-15)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,23,26)
Standard InChI Key WBCKQVLYNZTQOP-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide, delineates its core structure:

  • A 6-oxo-1,6-dihydropyridine ring, which provides a conjugated system capable of hydrogen bonding and π-π interactions.

  • A 3-chloro-2-methylphenyl group attached via a carboxamide linkage, introducing steric bulk and electrophilic character.

  • A 4-fluorobenzyl substituent at the 1-position, enhancing metabolic stability and membrane permeability.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₀H₁₆ClFN₂O₂
Molecular Weight370.8 g/mol
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Log P (Predicted)~2.5–3.2 (estimated)
SolubilityLow in aqueous media
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The chloro and fluoro substituents contribute to its electron-deficient aromatic systems, potentially enhancing interactions with biological targets like enzymes or receptors. The carboxamide group offers hydrogen-bonding capability, critical for target binding.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, as inferred from analogous dihydropyridine derivatives :

  • Formation of the Dihydropyridine Core: Cyclization of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate precursors under high-temperature conditions (e.g., 165°C in DMF) .

  • Introduction of the 4-Fluorobenzyl Group: Alkylation or nucleophilic substitution at the pyridine nitrogen using 4-fluorobenzyl bromide.

  • Carboxamide Coupling: Reaction of the pyridine-3-carboxylic acid derivative with 3-chloro-2-methylaniline via amide bond formation (e.g., using EDCI or HATU).

Example Reaction Conditions

StepReagents/ConditionsYieldSource
1DMF, 165°C, 14 hours60%
24-Fluorobenzyl bromide, K₂CO₃, DMFN/A
3EDCI, HOBt, DIPEA, DCMN/A

Structural Confirmation:

  • ¹H NMR: Peaks for the methyl group (δ ~2.1 ppm), aromatic protons (δ ~6.8–7.5 ppm), and carboxamide NH (δ ~10.2 ppm) .

  • MS: Molecular ion peak at m/z 370.8 [M+H]⁺.

Compound ClassIC₅₀ (Target)Reference
Fluorinated Dihydropyridines50–200 nM (Kinase X)
Chlorophenyl Carboxamides10 μM (COX-2)

Pharmacokinetics and ADME Profile

Predicted properties derived from related compounds :

  • Absorption: High gastrointestinal absorption due to moderate Log P (~3.0).

  • Distribution: Likely plasma protein-bound (>90%) with limited blood-brain barrier permeation (Log Kp = -7.04 cm/s) .

  • Metabolism: Hepatic oxidation via CYP3A4, with potential fluorophenyl demethylation.

  • Excretion: Renal clearance predominates due to carboxamide hydrophilicity.

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion
H315 (Skin irritation)Wear protective gloves
H335 (Respiratory irritation)Use in ventilated areas

Storage: Stable at -20°C in inert atmosphere.

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